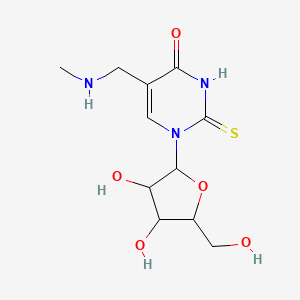

5-(Methylaminomethyl)-2-thiouridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Methylaminomethyl)-2-thiouridine: is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper functioning of tRNA, which is essential for protein synthesis in cells. This compound is particularly interesting due to its unique structure, which includes a thiouridine moiety and a methylaminomethyl group. These modifications can influence the stability and function of tRNA, making it a subject of interest in biochemical and molecular biology research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylaminomethyl)-2-thiouridine typically involves multiple steps, starting with the preparation of the thiouridine core. One common method involves the thiolation of uridine using phosphorus pentasulfide (P4S10) or Lawesson’s reagent to introduce the sulfur atom at the 2-position. The methylaminomethyl group can be introduced through a nucleophilic substitution reaction using methylamine and formaldehyde under basic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Methylaminomethyl)-2-thiouridine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiouridine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfur atom, converting it back to uridine.

Substitution: The methylaminomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Uridine.

Substitution: Various substituted uridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-(Methylaminomethyl)-2-thiouridine (mnm5s2U) is a modified nucleoside found at the wobble position (position 34) of tRNA molecules, particularly in tRNAs specific for glutamic acid, glutamine, lysine, glycine, and arginine . This modification plays a crucial role in protein synthesis and maintaining translational fidelity . Mnm5s2U induces conformational changes in the anticodon stem loop (ASL) region, which stabilizes the stacking of nearby bases, reduces error rates and frameshifting, and enhances translational efficiency .

Biosynthesis of mnm5s2U

The biosynthesis of mnm5s2U in E. coli involves a series of enzymatic steps . The MnmE-MnmG complex introduces an aminomethyl (nm-) or carboxymethylaminomethyl (cmnm-) group on the C5 of the wobble uridine using ammonium or glycine as a substrate, respectively . The two-domain enzyme MnmC then catalyzes the last two steps of the pathway. A flavin adenine dinucleotide (FAD)-dependent oxidoreductase domain, MnmC(o), converts cmnm5(s2)U into nm5(s2)U. Subsequently, an S-methyltransferase methylates nm5(s2)U to produce mnm5s2U . MnmM, a methyltransferase, is responsible for converting nm5s2U to mnm5s2U in Bacillus subtilis .

Regulation of Gene Expression

Mnm5s2U and its derivatives are involved in regulating gene expression . The presence of a 2-thiouridine modification at positions 34 and 54 of tRNA plays critical roles in protein synthesis .

Translational Fidelity

Mnm5s2U ensures the correct reading of codons during translation . Removal of both s2- and xm5-modifications can result in translational frameshifts or reduced translational efficiency, leading to pleiotropic phenotypes such as synthetic lethality in growth, high sensitivity to pH, and translational defects in bacteria and eukaryotes . Mnm5U also confers decoding preferences towards NNG rather than NNA codons .

Structural Stabilization

Mnm5s2U induces conformational changes in the anticodon stem loop (ASL) region of tRNA, resulting in the stabilization of the stacking of nearby bases . This stabilization is essential for maintaining the proper structure and function of tRNA .

Synthesis of 2-Selenouridines

5-substituted 2-thiouridines like mnm5S2U are used as precursors in the synthesis of 5-methylaminomethyl-2-selenouridine (mnm5Se2U) . The synthesis involves several steps, including protection of the amine functional group, S-methylation, and selenation using NaSeH .

Studies on Oxidative Damage

Mécanisme D'action

The mechanism of action of 5-(Methylaminomethyl)-2-thiouridine involves its incorporation into tRNA, where it plays a role in maintaining the proper structure and function of the tRNA molecule. The methylaminomethyl group can enhance the stability of the tRNA and improve its ability to interact with the ribosome during protein synthesis. The sulfur atom in the thiouridine moiety can also participate in hydrogen bonding and other interactions that are crucial for tRNA function .

Comparaison Avec Des Composés Similaires

5-Methyluridine: Lacks the sulfur atom and the methylaminomethyl group.

2-Thiouridine: Contains the sulfur atom but lacks the methylaminomethyl group.

5-(Carboxymethylaminomethyl)-2-thiouridine: Similar structure but with a carboxymethyl group instead of a methylaminomethyl group.

Uniqueness: 5-(Methylaminomethyl)-2-thiouridine is unique due to the presence of both the thiouridine moiety and the methylaminomethyl group. This combination of modifications can significantly influence the stability and function of tRNA, making it distinct from other similar compounds.

Activité Biologique

5-(Methylaminomethyl)-2-thiouridine, commonly referred to as mnm^5S^2U, is a modified nucleoside that plays a crucial role in the functionality of transfer RNA (tRNA) in various organisms. This compound is particularly significant in the context of tRNA modifications that enhance the accuracy and efficiency of protein synthesis. This article explores the biological activity of mnm^5S^2U by examining its synthesis, structural properties, functional implications in translation, and its effects under oxidative stress.

1. Synthesis and Structural Characteristics

The biosynthetic pathway for mnm^5S^2U involves several enzymatic steps. The initial modification occurs at the C5 position of uridine, where methylaminomethyl or carboxymethylaminomethyl groups are introduced. This process is catalyzed by a series of enzymes including MnmE, MnmG, and MnmC.

Table 1: Enzymatic Steps in the Biosynthesis of mnm^5S^2U

| Step | Enzyme | Reaction Description |

|---|---|---|

| 1 | MnmE-MnmG | Introduces aminomethyl or carboxymethyl group to C5 |

| 2 | MnmC(o) | Converts cmnm^5S^2U to nm^5S^2U |

| 3 | MnmC(m) | Methylates nm^5S^2U to form mnm^5S^2U |

This modification is essential for enhancing the decoding capacity of tRNAs, particularly at the wobble position, which is crucial for reading codons during translation.

2. Functional Implications in Translation

Research has shown that mnm^5S^2U modifications significantly improve the decoding accuracy of tRNAs. The presence of this nucleoside at the wobble position allows for enhanced base pairing with both NNA and NNG codons, which are prevalent in mRNA sequences.

Key Findings:

- Decoding Efficiency : Studies indicate that tRNAs containing mnm^5S^2U exhibit improved translational efficiency and reduced error rates during protein synthesis .

- Structural Stability : The introduction of this modification stabilizes the anticodon stem-loop structure, which is vital for maintaining proper tRNA conformation during translation .

3. Case Studies on Biological Activity

Several studies have highlighted the biological significance of mnm^5S^2U in various organisms:

- Escherichia coli : In E. coli, mutations affecting mnmC lead to pleiotropic phenotypes including synthetic lethality and increased sensitivity to environmental stresses, underscoring the importance of this modification for cellular viability .

- Yeast Models : In Saccharomyces cerevisiae, oxidative stress conditions have been shown to alter the levels of mnm^5S^2U, leading to decreased translational fidelity and increased formation of desulfuration products. This indicates that oxidative stress can directly impact tRNA function through modifications .

4. Impact of Oxidative Stress on mnm^5S^2U

Oxidative stress has been documented to affect the stability and function of modified nucleotides like mnm^5S^2U. Under oxidative conditions, there is a notable decrease in the levels of this nucleoside within tRNA populations:

Table 2: Effects of Oxidative Stress on Modified Nucleosides

| Condition | mcm^5S^2U (%) | mcm^5H^2U (%) | mcm^5U (%) |

|---|---|---|---|

| Untreated Cells | 26 | 2 | 30 |

| Treated with H₂O₂ (100 mM) | 12 | 14 | 46 |

These findings suggest that oxidative damage can lead to significant alterations in tRNA composition, potentially impacting protein synthesis and cellular function .

Propriétés

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVKEKIORVUWDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.